5-(4-Bromophenyl)pyrimidin-4-amine - 56239-14-6

5-(4-Bromophenyl)pyrimidin-4-amine

Catalog Number: EVT-2780708
CAS Number: 56239-14-6
Molecular Formula: C10H8BrN3
Molecular Weight: 250.099
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: This approach often involves reacting appropriately substituted pyrimidine precursors with amines under various conditions, including microwave irradiation. [] This method provides flexibility for introducing diverse substituents onto the pyrimidine core.
  • Multicomponent Reactions: One-pot, atom-economical multicomponent reactions offer efficient routes to thieno[2,3-d]pyrimidin-4-amines, a class of compounds structurally related to 5-(4-Bromophenyl)pyrimidin-4-amine. []
Molecular Structure Analysis
  • Crystal Structures: The crystal structures of closely related compounds, such as 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine, have been determined. [] These structures reveal key structural features, including intermolecular interactions like hydrogen bonding and halogen bonding, which can influence their biological activity.
  • DFT Calculations: DFT calculations on similar pyrimidine derivatives have been used to analyze their reactivity descriptors, electronic properties, and structural relationships. [] These studies provide valuable insights for understanding structure-activity relationships and designing new compounds with improved properties.
Chemical Reactions Analysis
  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be employed to introduce aryl or heteroaryl substituents onto the pyrimidine core, as demonstrated by the synthesis of novel pyrimidine analogs from 5-(4-bromophenyl)-4,6-dichloropyrimidine. []
Mechanism of Action
  • Enzyme Inhibition: Pyrimidine derivatives, including those containing a 4-amino group, are known to inhibit various enzymes, including kinases. [, , , , , ] Their mechanism of action often involves competing with ATP for binding to the enzyme's active site, thereby disrupting downstream signaling pathways.
Applications

Antimicrobial Activity:

Certain pyrimidine derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species. [, ]

Anticancer Activity:

Many pyrimidine derivatives have been investigated for their anticancer potential. They exhibit antiproliferative effects against various cancer cell lines, including colorectal carcinoma, leukemia, central nervous system cancer, and non-small cell lung cancer. [, , , , ]

Fungicidal Activity:

Pyrimidine-based compounds have emerged as important fungicidal agents. They demonstrate efficacy against various fungal pathogens, including Puccinia sorghi, Erysiphe graminis, and Pseudoperonospora cubensis. [, ]

Kinase Inhibition:

  • Inhibitors of Mycobacterium tuberculosis bd oxidase: Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, a potential drug target for tuberculosis. []
  • RIPK1 Inhibitors: 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) and show promising antimetastatic activity in tumor models. []
  • NIK Inhibitors: N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as potent and selective inhibitors of NF-κB inducing kinase (NIK) and exhibit therapeutic potential for treating psoriasis. []
  • JAK1 Inhibitors: Pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown inhibitory activity against Janus kinase 1 (JAK1), suggesting their potential for treating rheumatoid arthritis. []
  • Other Kinase Targets: Pyrimidine-based inhibitors have been developed for various other kinases, including RET, CDPK1, CLK1, DYRK1A, and PERK, highlighting the versatility of this scaffold for kinase drug discovery. [, , , , ]

6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) Derivatives

  • Compound Description: This series of compounds, featuring bis-pyrimidine structures, were synthesized and evaluated for their anticancer and antimicrobial properties []. Notably, compounds 2y and 4y displayed potent antiproliferative activity against the human colorectal carcinoma cell line (HCT-116) surpassing the reference drug 5-fluorouracil []. Molecular docking studies indicated favorable interactions of these compounds with the CDK-8 protein, suggesting their potential as CDK-8 inhibitors [].

5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

  • Compound Description: This compound, identified as an optimization derivative of a tebufenpyrad analogue, exhibits potent fungicidal activity surpassing commercial fungicides like diflumetorim []. Although possessing favorable characteristics of pyrimidin-4-amines, including unique modes of action and no cross-resistance, its high rat toxicity led to further optimization efforts [].

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

  • Compound Description: This compound, containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, demonstrates broad-spectrum insecticidal and fungicidal activity []. It displayed significant activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis, exhibiting comparable efficacy to commercial insecticides and fungicides [].

5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

  • Compound Description: Similar to U7, this compound also exhibits broad-spectrum insecticidal and fungicidal activities against the same pests and fungal species []. It shows comparable efficacy to commercial pesticides and fungicides, suggesting its potential as a lead compound for pesticide development [].

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19)

  • Compound Description: Identified as a potential Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd) inhibitor, this thieno[3,2-d]pyrimidin-4-amine derivative showed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 in an ATP depletion assay [].

1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b)

  • Compound Description: This compound is a potent receptor-interacting protein kinase 1 (RIPK1) inhibitor, showing high binding affinity and enzymatic inhibition []. It exhibited good kinase selectivity and effectively protected cells from necroptosis both in vitro and in vivo, making it a promising candidate for preventing tumor metastasis [].
  • Compound Description: This compound is a potent and selective inhibitor of NF-κB inducing kinase (NIK) []. It demonstrates good pharmacokinetic properties and significantly reduces psoriasis symptoms in an imiquimod-induced mouse model, highlighting its potential for treating psoriasis [].

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: This compound is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It demonstrates oral bioavailability and effectively inhibits PERK activation in cells, making it a potential therapeutic agent for diseases associated with ER stress [].

5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Derivatives

  • Compound Description: This series of pyrimidine scaffolds were synthesized and evaluated for their antimicrobial and anticancer activities []. Several compounds within this series exhibited potent activity against bacterial and fungal strains [].

N-(3,4-Dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine

  • Compound Description: This compound, designed as a new inhibitor of CLK1 and DYRK1A kinases, was synthesized via Dimroth rearrangement and its crystal structure was determined by X-ray diffraction []. The solid-state data provided insights into the potential biological mechanism of action of this compound [].

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound was synthesized via a coupling reaction between a substituted methanamine and a chloromethyl-pyrrolo[2,3-d]pyrimidine []. Docking studies were performed to gain insights into its potential biological activities [].

5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound forms co-crystalline adducts and salts with various carboxylic acids, providing insights into hydrogen bonding interactions [, ]. Its crystal structures with 4-nitrobenzoic acid, 3,5-dinitrosalicylic acid, and 2-(naphthalen-2-yloxy)acetic acid have been reported, highlighting the influence of intermolecular interactions on crystal packing [, ].

5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530)

  • Compound Description: This compound is a novel PDE5 inhibitor that has been radiolabeled with 14C for metabolism and excretion studies in rats [, ].

Properties

CAS Number

56239-14-6

Product Name

5-(4-Bromophenyl)pyrimidin-4-amine

IUPAC Name

5-(4-bromophenyl)pyrimidin-4-amine

Molecular Formula

C10H8BrN3

Molecular Weight

250.099

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14)

InChI Key

FIQNUYRCFKNZGR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=CN=C2N)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.